molecular formula C10H11F2N B15047624 1-(3,4-Difluorophenyl)cyclopropanemethanamine

1-(3,4-Difluorophenyl)cyclopropanemethanamine

Cat. No.: B15047624
M. Wt: 183.20 g/mol
InChI Key: FTXCAWQACLEBGM-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopropanemethanamine ( 1368712-82-6) is a fluorinated cyclopropanamine derivative of interest in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C10H11F2N and a molecular weight of 183.20 g/mol . Its structure incorporates a cyclopropane ring linked to a 3,4-difluorophenyl moiety, a pattern seen in bioactive molecules and building blocks for more complex active pharmaceutical ingredients (APIs) . Researchers utilize such fluorinated aromatic compounds to study structure-activity relationships, metabolic stability, and membrane permeability in drug discovery projects. This chemical is provided as a high-purity material for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[1-(3,4-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

FTXCAWQACLEBGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Initial Acylation and Reduction

The process begins with Friedel-Crafts acylation of 1,2-difluorobenzene using chloroacetyl chloride in the presence of AlCl₃, yielding 2-chloro-1-(3,4-difluorophenyl)ethanone (I ). This intermediate undergoes stereoselective reduction using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) and borane-dimethyl sulfide (BH₃·SMe₂) to produce 2-chloro-1-(3,4-difluorophenyl)ethanol (II ) with high enantiomeric excess (ee >90%).

Cyclopropane Ring Formation

Compound II reacts with triethylphosphonoacetate under basic conditions (NaH, toluene) to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate (III ). Hydrolysis of the ester group (NaOH/MeOH) followed by Curtius rearrangement via azide intermediates converts the carboxylate to the primary amine, yielding CPA.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%)
Acylation AlCl₃, CH₂Cl₂, 0°C → rt 78–85
Reduction Oxazaborolidine, BH₃·SMe₂, THF, −20°C 92 (98% ee)
Cyclopropanation NaH, triethylphosphonoacetate, toluene, reflux 65
Amine Formation NaN₃, H₂O/THF, Δ 70

Asymmetric Cyclopropanation Using Ruthenium Catalysts

Styrene Precursor Synthesis

3,4-Difluorobenzaldehyde undergoes Wittig olefination with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3,4-difluorostyrene (IV ).

Catalytic Cyclopropanation

A chiral ruthenium complex—dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine—facilitates asymmetric cyclopropanation of IV with ethyl diazoacetate. This produces ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate (V ) in 88% yield and 99% ee.

Functional Group Interconversion

Hydrolysis of V (NaOH/MeOH) gives the carboxylic acid (VI ), which is converted to the acyl azide (VII ) using diphenylphosphoryl azide (DPPA). Thermal decomposition of VII via the Curtius rearrangement yields CPA.

Advantages of This Route

  • High enantioselectivity (≥99% ee).
  • Avoids hazardous diazomethane.
  • Scalable to kilogram quantities.

Alternative Pathways via Acrylonitrile Intermediates

Aldol Condensation

3,4-Difluorobenzaldehyde reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid (VIII ). Esterification with L-menthol followed by cyclopropanation using trimethylsulfoxonium methylide yields the menthol ester of CPA, which is hydrolyzed to the free amine.

Nitrile Cyclopropanation

Reaction of 3,4-difluorobenzaldehyde with acetonitrile under basic conditions (KOH/BuLi) produces (E)-3-(3,4-difluorophenyl)acrylonitrile (IX ). Cyclopropanation with trimethylsulfoxonium iodide (NaH/DMSO) generates the nitrile intermediate (X ), which is reduced to CPA using LiAlH₄.

Industrial-Scale Optimization Challenges

Resolution of Racemates

Racemic CPA mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) or enzymatic kinetic resolution.

Comparative Analysis of Methods

Method Key Steps Total Yield (%) Enantiomeric Excess (%) Scalability
Chloroacetyl Route Acylation → Reduction → Cyclopropanation 45 98 Moderate
Ruthenium Catalysis Wittig → Cyclopropanation → Curtius 72 99 High
Acrylonitrile Pathway Aldol → Cyclopropanation → Reduction 58 95 Low

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Type Substituent Positions Salt Form CAS Number Reference
1-(3,4-Difluorophenyl)cyclopropanemethanamine 3,4-diF Cyclopropane 3,4 Free base 856563-66-1
1-(2,4-Difluorophenyl)cyclopropanamine HCl 2,4-diF Cyclopropane 2,4 Hydrochloride 1186663-18-2
1-(3-Fluorophenyl)cyclopropanamine HCl 3-F Cyclopropane 3 Hydrochloride 1269437-73-1
1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine 3,4,5-OMe Cyclopropane 3,4,5 Free base 1017408-97-7
1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl 2-Cl, 4-F Cyclopentane 2,4 Hydrochloride 1803599-93-0
1-[4-(Trifluoromethyl)phenyl]cyclopropanemethanamine 4-CF3 Cyclopropane 4 Free base 886365-83-9

Impact of Substituent Type and Position

  • Fluorine vs. Chlorine : Chlorine (e.g., in 1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl) introduces greater steric bulk and electronegativity compared to fluorine. This may reduce metabolic stability but enhance hydrophobic interactions .

Ring Size and Conformational Effects

  • Cyclopropane vs. Cyclopentane : Cyclopropane’s high ring strain restricts rotational freedom, favoring specific conformations that may enhance target selectivity. In contrast, cyclopentane derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl) offer greater flexibility, which could improve binding to larger active sites .

Salt Forms and Physicochemical Properties

Hydrochloride salts (e.g., 1-(2,4-Difluorophenyl)cyclopropanamine HCl) improve aqueous solubility and stability, making them more suitable for formulation. However, free bases (e.g., this compound) may exhibit better membrane permeability .

Research Findings and Pharmacological Implications

  • Similarity Scores : Structural analogs like 1-(3-Fluorophenyl)cyclopropanamine HCl exhibit a similarity score of 0.85 to the parent compound, suggesting comparable electronic profiles but reduced potency due to fewer fluorine atoms .
  • Stereochemistry : The (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine enantiomer (CAS 220352-38-5) demonstrates enantiomer-specific activity, highlighting the importance of stereochemistry in drug design .
  • Discontinued Analogs : Compounds like 1-(2,4-Difluorophenyl)cyclopropanamine HCl (CAS 1186663-18-2) were discontinued, possibly due to poor efficacy or stability .

Biological Activity

1-(3,4-Difluorophenyl)cyclopropanemethanamine is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a difluorophenyl group, which is significant for its biological interactions. The molecular formula is C10H10F2N, with a molecular weight of approximately 201.20 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its receptor binding properties.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Key steps include:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Substitution Reactions : Introducing fluorine substituents onto the phenyl ring.
  • Purification Techniques : Employing chromatography methods to ensure high purity.

Biological Activity

Research indicates that this compound may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest potential psychoactive properties that could be leveraged for therapeutic applications in mood disorders and neurodegenerative diseases.

Interaction with Neurotransmitter Systems

  • Serotonergic Pathways : Compounds with similar structures have shown affinity for serotonin receptors, indicating that this compound may influence mood and behavior through serotonergic mechanisms.
  • Dopaminergic Activity : There is emerging evidence that this compound might also interact with dopamine receptors, which are critical in regulating mood and cognition.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKnown Biological Activity
This compoundCyclopropane derivativePotential serotonergic and dopaminergic activity
Similar Fluorinated PhenethylaminesPhenethylamineEstablished psychoactive effects
Cyclopropane DerivativesCyclopropane-basedVaried interactions with neurotransmitter systems

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